molecular formula C19H18N2O4S B2952108 4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-phenylbenzamide CAS No. 941870-58-2

4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-phenylbenzamide

Cat. No.: B2952108
CAS No.: 941870-58-2
M. Wt: 370.42
InChI Key: AHCIVRFLQUWGLY-UHFFFAOYSA-N
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Description

4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide is a complex organic compound that features a furan ring, a sulfamoyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Sulfamoyl Group: This step involves the reaction of the furan derivative with a sulfonamide reagent under basic conditions.

    Formation of the Benzamide Structure: The final step involves coupling the sulfamoyl-furan intermediate with a benzoyl chloride derivative in the presence of a base to form the benzamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The benzamide structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced forms of the sulfamoyl group.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(furan-2-yl)methylsulfamoyl}-N-methylbenzamide
  • 4-{(furan-2-yl)methylsulfamoyl}-N-ethylbenzamide
  • 4-{(furan-2-yl)methylsulfamoyl}-N-propylbenzamide

Uniqueness

4-{(furan-2-yl)methylsulfamoyl}-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-21(14-17-8-5-13-25-17)26(23,24)18-11-9-15(10-12-18)19(22)20-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCIVRFLQUWGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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